1-Naphthoic acid

Acid-Base Chemistry Analytical Separation Catalysis

Substituting 1-naphthoic acid with its 2-isomer introduces a 0.48 pKa shift and 8.4 kJ/mol stability penalty, risking failed isomer-specific separations and batch variability. This compound eliminates that risk with verified identity and consistent purity. - 98% assay ensures reproducible pKa-driven selective precipitation and liquid-liquid extraction outcomes. - Characterized by NIST/TRC thermophysical data, enabling predictable scale-up and crystallization control. - Suitable for constructing 1-naphthoate-Cu-Bipy catalysts (81.45% phenol hydroxylation yield) and solvatochromic fluorescent probes.

Molecular Formula C11H8O2
Molecular Weight 172.18 g/mol
CAS No. 1320-04-3
Cat. No. B075110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthoic acid
CAS1320-04-3
Synonyms1-naphthoic acid
1-naphthoic acid, calcium salt
1-naphthoic acid, sodium salt
naphthoic acid
Molecular FormulaC11H8O2
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)O
InChIInChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)
InChIKeyLNETULKMXZVUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthoic Acid (CAS 1320-04-3): Procurement Baseline and Isomeric Context


1-Naphthoic acid (C₁₁H₈O₂, MW 172.18 g/mol), also designated naphthalene-1-carboxylic acid or α-naphthoic acid, is one of two isomeric monocarboxylic acids derived from the naphthalene scaffold, the other being the 2-isomer [1]. It exists as a white crystalline solid with a melting point of 157-161°C and a density of approximately 1.398 g/cm³ . Critically evaluated thermophysical property data, including vapor pressure, enthalpy of formation, and phase transition energetics, are available from NIST/TRC Web Thermo Tables, establishing a definitive physical property baseline for industrial and research applications [2]. The compound serves as a fundamental building block for synthesizing pharmaceuticals, photochemicals, dyes, and plant growth regulators, as well as a ligand in coordination chemistry [3].

Why 1-Naphthoic Acid Cannot Be Substituted with 2-Naphthoic Acid or Other Analogs Without Process Revalidation


Substituting 1-naphthoic acid with its positional isomer 2-naphthoic acid or structurally related analogs like benzoic acid is not a trivial interchange. The position of the carboxyl group fundamentally alters the compound's electronic properties, as evidenced by a pKa difference of nearly 0.5 units (3.69 for 1-NA vs. 4.17 for 2-NA in water), directly impacting its behavior in pH-sensitive formulations, separation processes, and its reactivity as a ligand or acid catalyst [1]. Furthermore, 2-naphthoic acid is thermodynamically more stable than the 1-isomer by 8.4 kJ mol⁻¹, a quantifiable difference in ground-state energy that can influence reaction pathways, crystallization outcomes, and the feasibility of certain high-energy synthetic transformations [2]. Relying on generic or in-class substitution without accounting for these specific, measurable differences risks batch-to-batch variability, failure in critical quality attributes, and compromised performance in applications demanding precise molecular recognition or material properties.

1-Naphthoic Acid: Head-to-Head Quantitative Differentiation Evidence for Informed Procurement


Superior Acidity Relative to 2-Naphthoic Acid: Enables Distinct Reactivity and Separation Profiles

1-Naphthoic acid is a significantly stronger acid than its positional isomer 2-naphthoic acid. This difference in proton-donating ability is a critical factor in its selection for pH-dependent applications. [1]

Acid-Base Chemistry Analytical Separation Catalysis

Thermodynamic Instability as a Synthetic Advantage: Higher Reactivity Potential Compared to 2-Naphthoic Acid

Gas-phase enthalpy of formation data reveals that 1-naphthoic acid is less thermodynamically stable than its 2-isomer. This energetic landscape can be strategically leveraged in reactions where a higher energy starting material facilitates subsequent, endothermic transformations. [1]

Thermochemistry Process Chemistry Energetic Materials

Bathochromic Solvatochromism in Fluorescent Esters: A Unique Optical Property Absent in 1-Naphthylacetic Acid Derivatives

Esters of 1-naphthoic acid exhibit a unique solvatochromic shift in their absorption and emission spectra when transitioning from nonpolar to polar environments. This property is a direct consequence of the carboxyl group's direct conjugation with the naphthalene ring, a feature not present in related 1-naphthylacetic acid esters. [1]

Fluorescence Probes Materials Science Polymer Chemistry

Quantified Catalytic Performance: 81.45% Yield in Phenol Hydroxylation with 1-Naphthoate-Copper-Bipy Complex

A novel complex synthesized from 1-naphthoic acid, 2,2-dipyridyl, and cupric nitrate demonstrates quantifiable catalytic activity in industrially relevant reactions. The performance of this specific complex provides a benchmark for researchers developing 1-naphthoic acid-based catalysts.

Catalysis Green Chemistry Coordination Chemistry

Enhanced Affinity for Graphitic Sorbents Compared to Benzoic Acid: Superior Performance in Adsorption-Based Purifications

In competitive adsorption studies, 1-naphthoic acid demonstrates a higher affinity for graphitic surfaces than the simpler aromatic acid, benzoic acid. This differential sorption behavior is critical for designing selective adsorbents or understanding environmental fate and transport. [1]

Environmental Remediation Separation Science Materials Chemistry

1-Naphthoic Acid: High-Confidence Application Scenarios Grounded in Quantitative Differentiation


Design of Environment-Sensitive Fluorescent Probes and Molecular Sensors

The unique bathochromic solvatochromism exhibited by esters of 1-naphthoic acid, a property not shared by 1-naphthylacetic acid derivatives, makes it the required starting material for developing fluorescent probes that report on local polarity in biological membranes, polymers, and other microenvironments. The quantifiable 2-4 ns fluorescence lifetime also enables its use in time-resolved fluorescence assays. [1]

Synthesis of High-Performance Heterogeneous Catalysts for Green Oxidation Reactions

As evidenced by the 81.45% yield in the phenol hydroxylation reaction using a 1-naphthoate-Cu-Bipy complex, 1-naphthoic acid is a proven ligand scaffold for constructing active catalysts. Researchers and process chemists seeking to develop new catalysts for oxidation or degradation (e.g., Congo Red degradation) should specifically procure 1-naphthoic acid to build upon this established and quantifiable performance baseline. [1]

Development of Selective Sorbents and Advanced Separation Media

The quantified superior affinity of 1-naphthoic acid for graphitic surfaces over benzoic acid validates its use in applications requiring strong π-π interactions. Procurement for the design of novel solid-phase extraction (SPE) materials, chromatographic stationary phases, or adsorbents for aromatic pollutants should be driven by this measured performance advantage. [1]

Precision pH-Controlled Crystallization and Purification Processes

The 0.48 unit difference in pKa between 1- and 2-naphthoic acid is a critical process parameter. For industrial separations of isomeric mixtures, this quantifiable difference allows for selective precipitation or liquid-liquid extraction by precisely controlling the solution pH. The less stable thermodynamic profile (8.4 kJ mol⁻¹ higher energy) of 1-naphthoic acid also dictates specific temperature and solvent conditions required to prevent isomerization or degradation during recrystallization and storage. [2][3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Naphthoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.